molecular formula C30H28N4O3 B2738255 (4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902626-57-7

(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2738255
CAS No.: 902626-57-7
M. Wt: 492.579
InChI Key: SJCUCVKTAPXCRR-MEIHLTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C30H28N4O3 and its molecular weight is 492.579. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Research has demonstrated the potential of similar compounds in the synthesis of novel broad-spectrum antitumor agents, such as the work on imidazotetrazines, which highlights the synthesis and chemistry of compounds with curative activity against leukemia, indicating a prodrug modification capability for acyclic triazenes (Stevens et al., 1984). This area of research is critical for developing new therapeutic agents with potential antitumor properties.

Aza-Diels-Alder Reactions in Aqueous Solution

Further investigations into asymmetric synthesis via Aza-Diels-Alder reactions in aqueous solutions have been conducted, showcasing the ability to create bicyclic amino acid derivatives (Waldmann & Braun, 1991). Such synthetic methodologies are essential for generating complex molecules that can serve as building blocks for drug development.

New Synthetic Routes to Antitumor Drugs

Exploration of new synthetic routes to antitumor drugs like temozolomide highlights the significance of intermediate compounds for the efficient production of clinically relevant therapeutics (Wang et al., 1997). The detailed study of these synthetic pathways can lead to more accessible and cost-effective production methods for important drugs.

Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

Research into the synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via iminophosphorane illustrates the versatility of such compounds in creating pharmacologically interesting molecules (Liu et al., 2006). This work underscores the potential applications of these compounds in developing new therapeutic agents.

Properties

IUPAC Name

4-(4-carbamoylphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3/c1-18-6-10-22(11-7-18)32-29(36)25-17-21-16-20-4-2-14-34-15-3-5-24(26(20)34)27(21)37-30(25)33-23-12-8-19(9-13-23)28(31)35/h6-13,16-17H,2-5,14-15H2,1H3,(H2,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUCVKTAPXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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